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Introduction
PSI-353661 is a novel phosphoramidate prodrug of a guanosine nucleotide analog developed

for the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] As a direct-acting antiviral (DAA),

it targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral

replication.[1][4] The prodrug design enhances the intracellular delivery and subsequent

phosphorylation of the parent nucleoside, overcoming the limitations of administering the active

triphosphate form, which exhibits poor cell permeability and instability. PSI-353661 has

demonstrated potent in vitro activity against various HCV genotypes and has shown efficacy

against viral strains resistant to other nucleoside inhibitors. This technical guide provides a

comprehensive overview of PSI-353661, including its mechanism of action, metabolic

activation, antiviral activity, and the experimental protocols used for its characterization.

Mechanism of Action and Metabolic Activation
PSI-353661 is a prodrug of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-

monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active 5'-

triphosphate metabolite, PSI-352666. This multi-step metabolic activation pathway is initiated

by the hydrolysis of the carboxyl ester moiety. The subsequent steps involve a series of

enzymatic reactions that ultimately yield the active triphosphate analog, which acts as a

competitive inhibitor of the HCV NS5B polymerase.
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The metabolic activation pathway of PSI-353661 is depicted in the following diagram:

Extracellular Space

Intracellular Space

Metabolic Activation

Viral Inhibition

PSI-353661 Alaninyl Phosphate Metabolite
(PSI-353131)

Cathepsin A (CatA) &
Carboxylesterase 1 (CES1) 2'-deoxy-2'-fluoro-2'-C-methylguanosine-

5'-monophosphate

Histidine Triad Nucleotide-binding
Protein 1 (Hint 1) &

Adenosine Deaminase-like
Protein 1 (ADAL1)

Guanosine Diphosphate Analog
Guanylate Kinase Active 5'-Triphosphate

(PSI-352666)

Nucleoside Diphosphate
Kinase

HCV NS5B
Polymerase

Inhibition

HCV RNA
Replication

Catalyzes

Blocks

Click to download full resolution via product page

Caption: Metabolic activation pathway of PSI-353661 to its active triphosphate form.

Antiviral Activity
PSI-353661 demonstrates potent and broad-spectrum anti-HCV activity in vitro. It is a highly

active inhibitor of HCV RNA replication across various genotypes, including 1a, 1b, and 2a. A

key advantage of PSI-353661 is its activity against replicons harboring mutations that confer

resistance to other nucleoside and non-nucleoside inhibitors of NS5B, such as the S282T

substitution.

Parameter
HCV

Genotype/Mutant
Value Assay Type

EC90 Wild Type 8 nM Replicon Assay

EC90 S282T Mutant 11 nM Replicon Assay
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Table 1: In vitro antiviral activity of PSI-353661.

Cytotoxicity Profile
PSI-353661 has been evaluated for its potential cytotoxic effects and has shown a favorable

profile. It did not exhibit toxicity towards bone marrow stem cells or mitochondrial toxicity in in

vitro assays.

Parameter Cell Line Value Assay Type

CC50 Not specified > 100 µM Cell Growth Assay

Table 2: Cytotoxicity of PSI-353661.

Experimental Protocols
HCV Replicon Assay
The antiviral activity of PSI-353661 is typically evaluated using a cell-based HCV replicon

assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-

length HCV RNA that replicates autonomously.
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HCV Replicon Assay Workflow

Seed HCV replicon cells
in 96-well plates

Add serial dilutions of
PSI-353661

Incubate for a defined period
(e.g., 72 hours)

Quantify HCV RNA levels
(e.g., RT-qPCR or Luciferase)

Calculate EC50/EC90 values
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Caption: General workflow for an HCV replicon assay.

Detailed Methodology:

Cell Culture: HCV replicon-containing cells are maintained in a suitable growth medium

supplemented with G418 to ensure the retention of the replicon.

Assay Setup: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.
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Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing serial dilutions of PSI-353661.

Incubation: The plates are incubated for a period that allows for multiple rounds of viral

replication (typically 48-96 hours).

Endpoint Measurement: HCV RNA replication is quantified. For replicons containing a

reporter gene like luciferase, a luciferase assay is performed. Alternatively, total cellular RNA

is extracted, and HCV RNA levels are measured by quantitative reverse transcription PCR

(RT-qPCR).

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50%

(EC50) or 90% (EC90) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay
The potential for PSI-353661 to cause cellular toxicity is assessed using standard cytotoxicity

assays.
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Cytotoxicity Assay Workflow

Seed host cells (e.g., Huh-7)
in 96-well plates

Add serial dilutions of
PSI-353661

Incubate for the same duration
as the replicon assay

Measure cell viability
(e.g., MTS or CellTiter-Glo)

Calculate CC50 value
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Caption: General workflow for a cytotoxicity assay.

Detailed Methodology:

Cell Culture: The same host cell line used in the replicon assay (without the replicon) is used

to assess cytotoxicity.

Assay Setup: Cells are seeded into 96-well plates at a density similar to the replicon assay.

Compound Treatment: Cells are treated with the same concentrations of PSI-353661 as in

the antiviral assay.
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Incubation: The incubation period mirrors that of the replicon assay to ensure a direct

comparison.

Endpoint Measurement: Cell viability is determined using a colorimetric or luminescent assay

that measures metabolic activity (e.g., MTS assay) or ATP content (e.g., CellTiter-Glo assay).

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50)

is calculated. The selectivity index (SI), defined as the ratio of CC50 to EC50, is often

calculated to assess the therapeutic window of the compound.

Conclusion
PSI-353661 is a potent purine nucleotide prodrug with significant promise for the treatment of

HCV infection. Its well-defined mechanism of action, favorable in vitro antiviral activity and

cytotoxicity profiles, and its efficacy against resistant viral strains make it a valuable candidate

for further development. The experimental protocols outlined in this guide provide a framework

for the continued investigation and characterization of PSI-353661 and other similar nucleotide

prodrugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV
Infection - PMC [pmc.ncbi.nlm.nih.gov]

2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus
Pronucleotide Inhibitor PSI-353661 - PMC [pmc.ncbi.nlm.nih.gov]

3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus
pronucleotide inhibitor PSI-353661 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Hepatitis C virus nucleotide inhibitors PSI-352938 and PSI-353661 exhibit a novel
mechanism of resistance requiring multiple mutations within replicon RNA - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8382301?utm_src=pdf-body
https://www.benchchem.com/product/b8382301?utm_src=pdf-body
https://www.benchchem.com/product/b8382301?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135787/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://pubmed.ncbi.nlm.nih.gov/21600932/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://pubmed.ncbi.nlm.nih.gov/21957306/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8382301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to PSI-353661: A Purine
Nucleotide Prodrug]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8382301#psi-353661-as-a-purine-nucleotide-
prodrug]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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